3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

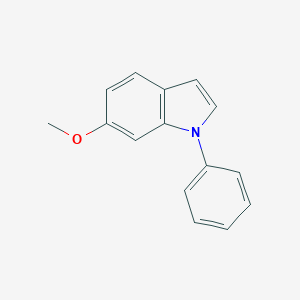

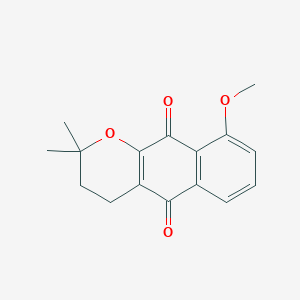

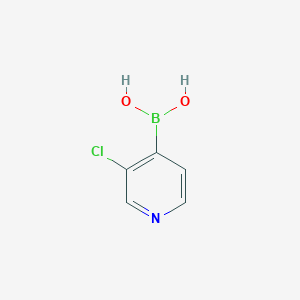

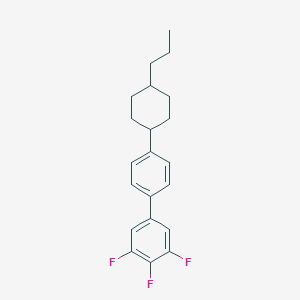

The compound "3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl" is a fluorinated organic molecule that is structurally characterized by the presence of a biphenyl core with trifluoromethyl groups and a propylcyclohexyl substituent. This compound is of interest due to its potential applications in materials science, particularly in the development of liquid crystals and polymers with unique properties.

Synthesis Analysis

The synthesis of related fluorinated cyclohexane compounds has been explored in several studies. For instance, the stepwise preparation of all-cis 1,3,4-trifluoro-2-phenylcyclohexane was achieved by avoiding a phenonium intermediate, which is significant for controlling the stereochemistry of the final product . Another study reported the synthesis of 3-(Trifluoromethyl)-1,1'-biphenyl, which shares a similar biphenyl structure with the target compound, through a modified Gomberg condensation . These methods highlight the importance of controlling reaction conditions to achieve the desired fluorinated structures.

Molecular Structure Analysis

X-ray studies have been conducted to determine the crystal and molecular structures of related compounds, such as 4'-(3,4,5-trifluorophenyl)-4-propylbicyclohexyl . The study found that the fluorine atoms are in the plane of the phenyl ring and that the cyclohexyl groups adopt a chair conformation. Such structural analyses are crucial for understanding the physical properties and potential applications of these compounds.

Chemical Reactions Analysis

The reactivity of fluorinated cyclohexane compounds has been explored in various contexts. For example, the reaction of sulfur tetrafluoride with trans-4,5-dibromo-cis-1,2-cyclohexanedicarboxylic anhydride led to the formation of fluorinated cyclohexane derivatives . Additionally, benzylic functionalization of phenyl all-cis-2,3,5,6-tetrafluorocyclohexane has been used to access new organofluorine building blocks . These studies demonstrate the versatility of fluorinated cyclohexanes in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often influenced by the presence of fluorine atoms. For instance, the synthesis and characterization of novel polyimides derived from a fluorinated aromatic diamine showed that these materials have good solubility in polar organic solvents and exhibit excellent thermal stability . The presence of trifluoromethyl groups can also impact the dipolar nature of cyclohexane rings, as seen in the synthesis of all-cis-1,2,4,5-tetrafluoro-3-phenylcyclohexane .

Aplicaciones Científicas De Investigación

-

Scientific Field : Materials Science, specifically in the development of Perovskite Solar Cells (PSCs) .

-

Methods of Application or Experimental Procedures : TFPCBP is used as a thermotropic liquid crystal in the manufacturing process of perovskite solar cells. Due to its characteristic mesomorphic phase transition from a solid to an isotropic liquid phase when heated, it remains in the liquid phase while the perovskite solidifies . This helps in suppressing defect formation and enabling large-area solar modules with improved stability and efficiency .

-

Results or Outcomes : The use of TFPCBP has enabled the creation of perovskite solar modules with a certified stabilized efficiency of 21.1% at an aperture area of 31 cm2 . These modules also showed enhanced stability under damp-heat conditions (ISOS-D-3, 85% relative humidity, 85 degrees C) with T86 (the duration for the efficiency to decay to 86% of the initial value) of 1,200 h .

Propiedades

IUPAC Name |

1,2,3-trifluoro-5-[4-(4-propylcyclohexyl)phenyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F3/c1-2-3-14-4-6-15(7-5-14)16-8-10-17(11-9-16)18-12-19(22)21(24)20(23)13-18/h8-15H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKRBRVTKIRLHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC(=C(C(=C3)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10566980 |

Source

|

| Record name | 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl | |

CAS RN |

132123-39-8 |

Source

|

| Record name | 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trifluoro-4'-(trans-4-propylcyclohexyl)-[1,1'-biphenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.